Cas no 1472-68-0 (4-Methoxy-4'-nitrostilbene)

4-Methoxy-4'-nitrostilbene is a stilbene derivative characterized by its methoxy and nitro functional groups attached to the aromatic rings. This compound is primarily utilized in organic synthesis and materials science due to its photophysical properties, making it suitable for applications in nonlinear optics (NLO) and as a fluorescent probe. Its conjugated structure enables strong absorption and emission characteristics, while the electron-donating methoxy and electron-withdrawing nitro groups enhance its molecular hyperpolarizability. The compound exhibits stability under standard conditions and can serve as a precursor for further functionalization. Its well-defined crystalline structure also facilitates studies in molecular packing and intermolecular interactions.
4-Methoxy-4'-nitrostilbene structure
4-Methoxy-4'-nitrostilbene structure
Product name:4-Methoxy-4'-nitrostilbene
CAS No:1472-68-0
MF:C15H13NO3
MW:255.2686
MDL:MFCD00143335
CID:164773
PubChem ID:87572975

4-Methoxy-4'-nitrostilbene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
    • 4-Methoxy-4'-nitrostilbene
    • 4-methoxy 4-nitrostilbene
    • 4'-Nitro-4-methoxy-stilben
    • 4-Nitro-4'-methoxystilbene
    • 4-Nitro-β-(4-methoxyphenyl)styrene
    • 4-METHOXY-4''-NITROSTILBENE 98+%
    • 1-Methoxy-4-(4-nitrostyryl)benzene
    • 1-[(E)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene
    • Oprea1_736244
    • CBDivE_010727
    • 4-methoxy,4'-nitro-stilbene
    • 1-[2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene
    • Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)-, (E)-
    • Anisole, p-(p-nitrostyryl)-, (E)-
    • trans-4-Methoxy-4'-nitrostilbene
    • NSC 66820
    • D91422
    • (E)-1-Methoxy-4-(4-nitrostyryl)benzene
    • (E)-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-benzene
    • NSC149646
    • Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
    • (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
    • 1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene
    • SR-01000392127
    • trans-4-Nitro-4'-methoxystilben
    • (E)-4-Methoxy-4'-nitrostilbene
    • (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene
    • M0999
    • Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)-
    • 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
    • DTXSID801032262
    • LMPK13090019
    • MFCD00143335
    • CCRIS 8543
    • (E)-Methoxy-4'-nitrostilbene
    • NSC-149646
    • NSC 149646
    • 4648-33-3
    • 1472-68-0
    • Q27115747
    • trans-4-Nitro-4'-methoxystilbene
    • CS-0373813
    • AS-67732
    • A884442
    • Methyl 4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl ether #
    • CHEBI:34006
    • SR-01000392127-1
    • SCHEMBL1005734
    • AKOS001592799
    • trans-4'-Methoxy-4-nitrostilbene
    • NSC66820
    • NSC-66820
    • Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-, (E)-
    • (e)-4-nitro-4'-methoxystilbene
    • MDL: MFCD00143335
    • Inchi: 1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3
    • InChI Key: PDFBJCRLHMEJQP-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])=C([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 255.09000
  • Monoisotopic Mass: 255.089543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 55
  • Surface Charge: 0
  • XLogP3: 4.3

Experimental Properties

  • Color/Form: Not determined.
  • Density: 1.224
  • Melting Point: 131.0 to 134.0 deg-C
  • Boiling Point: 392.9°Cat760mmHg
  • Flash Point: 166.6°C
  • Refractive Index: 1.658
  • PSA: 55.05000
  • LogP: 4.29700
  • Solubility: Not determined

4-Methoxy-4'-nitrostilbene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444483-5g
(E)-1-Methoxy-4-(4-nitrostyryl)benzene
1472-68-0 98%
5g
¥785.00 2023-11-21
TRC
M339798-50mg
4-Methoxy-4'-nitrostilbene
1472-68-0
50mg
$ 50.00 2022-06-03
abcr
AB135110-5 g
4-Methoxy-4'-nitrostilbene, 98%; .
1472-68-0 98%
5 g
€190.70 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862087-5g
4-Methoxy-4'-nitrostilbene
1472-68-0 ≥98%(GC)
5g
996.30 2021-05-17
1PlusChem
1P001F5S-1g
Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
1472-68-0 ≥98%
1g
$28.00 2025-02-19
1PlusChem
1P001F5S-25g
Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
1472-68-0 98%
25g
$437.00 2023-12-21
Crysdot LLC
CD12140578-25g
1-Methoxy-4-(4-nitrostyryl)benzene
1472-68-0 95+%
25g
$469 2024-07-23
eNovation Chemicals LLC
D745889-1g
Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
1472-68-0 98.0%
1g
$80 2024-06-08
eNovation Chemicals LLC
D745889-25g
Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
1472-68-0 98.0%
25g
$415 2025-02-19
1PlusChem
1P001F5S-250mg
Benzene, 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
1472-68-0 95%
250mg
$104.00 2024-06-20

4-Methoxy-4'-nitrostilbene Related Literature

Additional information on 4-Methoxy-4'-nitrostilbene

Comprehensive Overview of 4-Methoxy-4'-nitrostilbene (CAS No. 1472-68-0): Properties, Applications, and Research Insights

4-Methoxy-4'-nitrostilbene (CAS No. 1472-68-0) is an organic compound belonging to the stilbene derivatives family, characterized by its distinct molecular structure featuring a methoxy group and a nitro group attached to a stilbene backbone. This compound has garnered significant attention in both academic and industrial research due to its unique photophysical properties and potential applications in advanced materials, optical devices, and pharmaceutical intermediates. The growing interest in nitrostilbene derivatives aligns with the surge in demand for functional organic compounds in material science and nanotechnology.

One of the most notable features of 4-Methoxy-4'-nitrostilbene is its nonlinear optical (NLO) properties, which make it a candidate for use in photonic devices and optical switches. Researchers have explored its potential in second-harmonic generation (SHG) and two-photon absorption (TPA), critical for developing next-generation optoelectronic technologies. The compound’s ability to exhibit intramolecular charge transfer (ICT) under light excitation further enhances its utility in sensor applications and molecular electronics.

In the context of green chemistry and sustainable synthesis, 4-Methoxy-4'-nitrostilbene has been studied for its role as a photoactive moiety in environmentally friendly processes. Recent trends highlight the integration of such compounds into biodegradable materials and renewable energy systems, addressing global concerns about carbon footprint reduction and energy efficiency. This aligns with the increasing popularity of searches like "organic compounds for solar cells" and "eco-friendly photonic materials," reflecting broader societal priorities.

The synthesis of 4-Methoxy-4'-nitrostilbene typically involves Wittig reactions or condensation methods, with modifications to improve yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize its structure and properties. Its thermal stability and solubility profile in common organic solvents like DMF and dichloromethane further facilitate its incorporation into various formulations.

From a commercial perspective, 4-Methoxy-4'-nitrostilbene is often sourced as a high-purity reagent for research laboratories and specialty chemical manufacturers. Its niche applications in dye synthesis and fluorescence probes have also driven market demand. Online queries such as "buy 4-Methoxy-4'-nitrostilbene" or "CAS 1472-68-0 suppliers" indicate its relevance in procurement channels, underscoring the need for accurate technical data and safety documentation.

Future research directions for 4-Methoxy-4'-nitrostilbene may focus on its biomedical potential, particularly in imaging agents or drug delivery systems, leveraging its fluorescence properties. Collaborative efforts between chemists, material scientists, and engineers could unlock innovative applications, reinforcing its position in the smart materials landscape. As interest in AI-driven molecular design grows, computational studies of this compound’s structure-activity relationships may further optimize its performance.

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